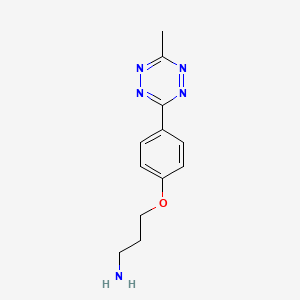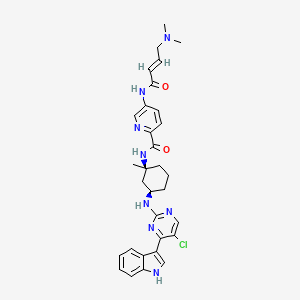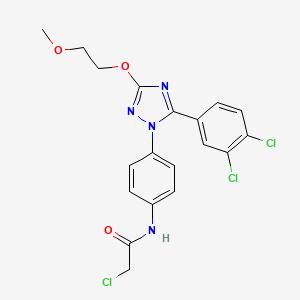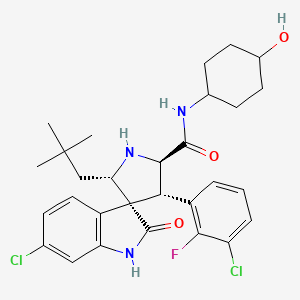
(R)-3,3,3-Trifluoro-N-(2-fluoro-5-trifluoromethylbenzyl)-2-hydroxy-2-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-3984 is a selective androgen receptor modulators for the prevention and treatment of muscle wasting associated with cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
One-Pot Synthesis Techniques : A one-pot synthesis method for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been developed, highlighting the synthesis of related compounds (Li, Shang, Cheng, & Zhao, 2013).
Preparation Using Microorganisms : Research on enantioselective hydrolysis by microorganisms such as Shinella sp. R-6 and Arthrobacter sp. S-2 demonstrates their capability to grow in a medium containing 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, thus facilitating the preparation of its enantiomers (Fuhshuku et al., 2014).
Analytical and Chromatographic Studies
- Chromatographic Enantioseparation : High-performance liquid chromatographic methods have been developed for the enantioseparation of compounds similar to (R)-3,3,3-Trifluoro-N-(2-fluoro-5-trifluoromethylbenzyl)-2-hydroxy-2-phenylpropanamide, providing insights into separation processes for such compounds (Török et al., 2005).
Biocatalysis and Enzymatic Synthesis
- Enzymatic Synthesis and Characterization : A novel amidase from Burkholderia phytofirmans ZJB-15079 has been identified for efficient synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, demonstrating its application in the biocatalytic synthesis of enantiomerically pure compounds (Wu, Zheng, Tang, & Zheng, 2017).
Applications in Pharmaceutical Research
Inhibitors of Pyruvate Dehydrogenase Kinase (PDHK) : Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid have been optimized as inhibitors of PDHK, indicating their potential in pharmaceutical applications (Bebernitz et al., 2000).
Synthesis of Fluorinated α-Aminophosphonic Acid Analogues : Research on the synthesis of fluorinated α-aminophosphonic acid analogues of phenylglycine, with fluorine atoms as substituents, provides insights into their structural and potential biological activity (Wanat, Dziuk, & Kafarski, 2020).
Eigenschaften
CAS-Nummer |
871325-55-2 |
|---|---|
Produktname |
(R)-3,3,3-Trifluoro-N-(2-fluoro-5-trifluoromethylbenzyl)-2-hydroxy-2-phenylpropanamide |
Molekularformel |
C17H12F7NO2 |
Molekulargewicht |
395.27682 |
IUPAC-Name |
(2R)-3,3,3-trifluoro-N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-hydroxy-2-phenylpropanamide |
InChI |
InChI=1S/C17H12F7NO2/c18-13-7-6-12(16(19,20)21)8-10(13)9-25-14(26)15(27,17(22,23)24)11-4-2-1-3-5-11/h1-8,27H,9H2,(H,25,26)/t15-/m1/s1 |
InChI-Schlüssel |
YSMGNNKNGUPHCD-OAHLLOKOSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=C(C=CC(=C2)C(F)(F)F)F)(C(F)(F)F)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MK3984; MK 3984; MK-3984 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)
![N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide](/img/structure/B609016.png)

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine](/img/structure/B609019.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)
![4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile](/img/structure/B609026.png)
